8a-Phenyldecahydroquinoline

Beschreibung

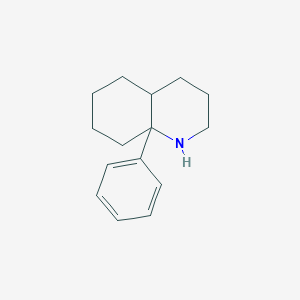

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

131556-11-1 |

|---|---|

Molekularformel |

C49H100N2O3 |

Molekulargewicht |

215.33 g/mol |

IUPAC-Name |

8a-phenyl-2,3,4,4a,5,6,7,8-octahydro-1H-quinoline |

InChI |

InChI=1S/C15H21N/c1-2-7-13(8-3-1)15-11-5-4-9-14(15)10-6-12-16-15/h1-3,7-8,14,16H,4-6,9-12H2 |

InChI-Schlüssel |

QEXADSRMRUUCQJ-UHFFFAOYSA-N |

SMILES |

C1CCC2(C(C1)CCCN2)C3=CC=CC=C3 |

Kanonische SMILES |

C1CCC2(C(C1)CCCN2)C3=CC=CC=C3 |

Synonyme |

8a-phenyldecahydroquinoline 8a-phenyldecahydroquinoline, cis(+)-isomer 8a-phenyldecahydroquinoline, cis(-)-isomer 8a-phenyldecahydroquinoline, trans(+)-isomer 8a-phenyldecahydroquinoline, trans(+-)-isomer 8a-phenyldecahydroquinoline, trans(-)-isome |

Herkunft des Produkts |

United States |

Significance of the Decahydroquinoline Structural Motif in Chemical Synthesis and Scaffold Based Research

The decahydroquinoline (B1201275) core is a privileged scaffold in organic synthesis and medicinal chemistry due to its prevalence in a wide array of biologically active natural products. nih.govresearchgate.net This bicyclic framework is a key structural component of various alkaloids, including those isolated from poison frogs, marine organisms, and plants. nih.govub.edu The inherent conformational rigidity and stereochemical complexity of the decahydroquinoline system make it an attractive template for the design of novel compounds with specific biological targets.

In scaffold-based research, the decahydroquinoline motif serves as a versatile starting point for creating libraries of compounds for drug discovery. For instance, it has been incorporated into inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a significant target in cancer immunotherapy. researchgate.net The synthesis of decahydroquinoline derivatives allows for systematic modifications and the study of structure-activity relationships (SAR), which is crucial for optimizing the potency and selectivity of drug candidates. The development of enantioselective methods to access these structures, particularly those with quaternary stereocenters, remains an active and important area of chemical research. researchgate.net

Evolution of Research on 8a Phenyldecahydroquinoline and Its Stereoisomers

Research into 8a-phenyldecahydroquinoline and its various stereoisomers has been notably driven by its applications in neurochemistry. A significant area of investigation has focused on its role as a molecular probe for the phencyclidine (PCP) binding site within the N-methyl-D-aspartate (NMDA) receptor complex. nih.gov Early studies involved the synthesis and chemical resolution of the cis- and trans-fused isomers of this compound to evaluate the affinity of the individual optically pure compounds for this receptor site. nih.govresearchgate.net

These investigations revealed that the stereochemistry of the molecule is critical for its biological activity. The binding affinity and in vivo potency of the different stereoisomers were found to vary significantly, providing insights into the preferred binding conformation of ligands at the PCP site. nih.gov Beyond its use in probing receptor binding, this compound is also utilized as an intermediate in the synthesis of other organic compounds and as a component in the development of new materials where its unique structural characteristics can be exploited. lookchem.com It also serves as a reference standard in analytical chemistry for the identification of related compounds. lookchem.com

Stereochemical Diversity and Nomenclatural Conventions of 8a Phenyldecahydroquinoline Systems E.g., Cis and Trans Fused Isomers, Enantiomers

Strategies for Total Synthesis of this compound

The total synthesis of this compound and its analogs requires precise control over multiple stereocenters. Chemists have devised several strategies to achieve this, including enantioselective routes, diastereoselective approaches, and chemical resolution techniques.

Enantioselective Total Synthesis Routes utilizing Chiral Auxiliaries and Catalysts

Enantioselective synthesis is crucial for producing specific stereoisomers of this compound, as different enantiomers can exhibit varied biological activities. pensoft.net This is often achieved by employing chiral auxiliaries or catalysts. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org In the context of decahydroquinoline (B1201275) synthesis, chiral auxiliaries derived from natural products like amino acids and carbohydrates have been instrumental. nih.gov For instance, (R)-phenylglycinol can be used as a chiral source of ammonia (B1221849) to induce an enantioselective biomimetic aminocyclization, leading to the hydroquinoline system. ub.edu Another example involves the use of carbohydrate auxiliaries in the stereoselective synthesis of decahydroquinoline alkaloids. acs.org

Chiral Catalysts: The use of chiral catalysts is a powerful strategy for asymmetric synthesis. tandfonline.com Organocatalysis, in particular, has emerged as a valuable tool. For example, a secondary amine organocatalyst derived from cis-hydroxyproline has been used in a trienamine-mediated asymmetric Diels-Alder reaction to construct optically active octahydroquinolines, which are precursors to decahydroquinolines. researchgate.net Similarly, chiral phosphoric acids have been shown to promote the chiral recognition of atropisomeric quinolines, a principle that can be extended to catalytic asymmetric constructions. frontiersin.org

Table 1: Examples of Chiral Auxiliaries and Catalysts in Decahydroquinoline Synthesis

| Chiral Agent | Type | Application | Reference |

| (R)-Phenylglycinol | Auxiliary | Enantioselective biomimetic aminocyclization | ub.edu |

| Carbohydrate Derivatives | Auxiliary | Stereoselective synthesis of decahydroquinoline alkaloids | acs.org |

| cis-Hydroxyproline Derivative | Catalyst | Asymmetric Diels-Alder reaction | researchgate.net |

| Chiral Phosphoric Acid | Catalyst | Asymmetric construction of quinolines | frontiersin.org |

Diastereoselective Approaches to Specific Decahydroquinoline Frameworks

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. Various methods have been developed to construct specific diastereomers of the decahydroquinoline framework.

One approach involves a Knoevenagel condensation followed by an intramolecular lactam formation to produce highly substituted cis-decahydroquinolines. nih.gov The stereochemistry of the substituents is controlled by the cis-substitution of the starting cyclohexene (B86901) ring. nih.gov Another strategy utilizes a zirconium-mediated cyclization of unsaturated α,α'-disubstituted piperidines to afford 2,5-disubstituted decahydroquinolines. thieme-connect.comresearchgate.net

Furthermore, a vinylogous Mukaiyama-Mannich reaction has been employed to establish the first two stereogenic centers at the ring fusion with excellent diastereocontrol. researchgate.net Subsequent alkyne cyclization and enamine reduction set the desired cis-configuration in the decahydroquinoline backbone. researchgate.net

Chemical Resolution Techniques for Racemic 8a-Phenyldecahydroquinolines and Intermediates

When a synthesis produces a racemic mixture (a 50:50 mixture of two enantiomers), chemical resolution is necessary to separate the individual enantiomers. lumenlearning.comlibretexts.orglibretexts.org This is particularly relevant for 8a-phenyldecahydroquinolines, where the biological activity can be enantiomer-dependent. nih.govacs.org

The most common method of resolution involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. lumenlearning.comlibretexts.orglibretexts.org Since diastereomers have different physical properties, they can be separated by techniques like crystallization or chromatography. lumenlearning.comlibretexts.orglibretexts.org For basic compounds like decahydroquinolines, chiral acids such as (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid are often used as resolving agents. libretexts.orglibretexts.org For instance, the resolution of cis- and trans-fused 8a-phenyldecahydroquinolines has been described, leading to four optically pure compounds. nih.govacs.org Cinchona alkaloids like quinine (B1679958) and quinidine (B1679956) are also well-known chiral resolving agents for racemic acids and can be used to resolve acidic intermediates in a synthesis. tandfonline.comscite.ai

Key Organic Transformations in this compound Construction

The construction of the fused ring system of this compound relies on powerful organic reactions that form the core bicyclic structure. Intramolecular Diels-Alder reactions and various cyclocondensation and annulation reactions are central to these synthetic strategies.

Intramolecular Diels-Alder Reactions for Fused Ring Systems

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.comorganic-chemistry.org The intramolecular version of this reaction is a highly effective method for constructing fused ring systems like the decahydroquinoline core. rsc.org

In the synthesis of decahydroquinoline derivatives, an intramolecular Diels-Alder reaction can simultaneously generate multiple stereocenters with high stereocontrol. researchgate.net For example, the synthesis of the decahydroquinoline alkaloid pumiliotoxin C has been achieved using an intramolecular Diels-Alder reaction where the stereocenter of a precursor, derived from an amino acid, directs the diastereoselectivity of the cyclization. researchgate.net Another strategy involves an intramolecular hetero-Diels-Alder reaction of an acylnitroso compound, which affords a bicyclic oxazino lactam that can be converted to a cis-decahydroquinoline (B84933). acs.org Organocatalytic asymmetric Diels-Alder reactions have also been developed to construct optically active octahydroquinolines, which serve as versatile synthons for Lycopodium alkaloids containing the decahydroquinoline ring system. researchgate.net

Table 2: Examples of Intramolecular Diels-Alder Reactions in Decahydroquinoline Synthesis

| Reaction Type | Key Feature | Application | Reference |

| Diastereoselective Intramolecular Diels-Alder | Stereocenter on precursor directs cyclization | Synthesis of pumiliotoxin C | researchgate.net |

| Intramolecular Hetero-Diels-Alder | Acylnitroso compound as diene component | Synthesis of lepadins A, B, and C | acs.org |

| Organocatalytic Asymmetric Diels-Alder | Trienamine-mediated [4+2] cyclization | Synthesis of Lycopodium alkaloids | researchgate.net |

Cyclocondensation and Annulation Reactions in Decahydroquinoline Scaffold Formation

Cyclocondensation and annulation reactions are fundamental strategies for building the decahydroquinoline scaffold from simpler precursors. These reactions involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single or sequential process.

A biomimetic approach utilizes the cyclocondensation of a δ-oxoacid derivative with a chiral amine, like (R)-phenylglycinol, to construct the hydroquinoline ring system. ub.edu This method mimics the proposed biosynthetic pathway of decahydroquinoline alkaloids. ub.edu Another powerful strategy is the aza-[3+3] annulation, which involves the condensation of a vinylogous amide with an α,β-unsaturated iminium salt. nih.gov This reaction proceeds via a tandem Knoevenagel condensation and a 6π-electron electrocyclic ring-closure to form the piperidine (B6355638) ring of the decahydroquinoline system. nih.gov

Furthermore, a diastereoselective approach to substituted cis-decahydroquinolines has been developed using a Knoevenagel condensation followed by an intramolecular lactam formation. nih.gov The stereochemistry is controlled by the starting substituted cyclohexene. nih.gov Annulation reactions, such as the Danheiser annulation, have also been proposed as a methodological approach to functionalized hydrindane synthesis, a related bicyclic system. beilstein-journals.org

Palladium-Catalyzed Reactions and other Metal-Mediated Cyclizations

While direct palladium-catalyzed cyclization to form the this compound ring is not extensively documented, palladium catalysis plays a critical role in assembling the necessary precursors. researchgate.netorganic-chemistry.orgnih.gov Furthermore, other metal-mediated cyclizations, notably using zirconium and ruthenium, have proven highly effective in constructing the decahydroquinoline core. thieme-connect.comresearchgate.net

Zirconium-Mediated Cyclization: A significant strategy involves the zirconium-mediated cyclization of α,α'-disubstituted piperidines. thieme-connect.comthieme-connect.com This approach, an application of Negishi's olefin-coupling, has been successfully used for the annulation of the 6,6-membered decahydroquinoline ring system. thieme-connect.com The process typically involves treating an unsaturated N-benzyl-substituted piperidine derivative with a zirconium reagent to induce cyclization, followed by hydrogenation to yield the saturated decahydroquinoline structure. thieme-connect.com This method has been instrumental in the synthesis of various 2,5-disubstituted decahydroquinolines. thieme-connect.comresearchgate.net

Ruthenium-Catalyzed Metathesis: Ruthenium catalysts, particularly Grubbs-type catalysts, are employed in ring-rearrangement metathesis (RRM) to synthesize the piperidine precursors required for subsequent cyclization. thieme-connect.comresearchgate.net In this process, cyclopentene (B43876) derivatives can be converted into stereochemically defined piperidines. researchgate.net This tandem RRM approach, combined with subsequent zirconium-mediated cyclization, provides a powerful pathway to the decahydroquinoline framework. thieme-connect.comresearchgate.net

The table below summarizes key metal-mediated reactions used in the synthesis of decahydroquinoline systems.

Table 1: Examples of Metal-Mediated Reactions in Decahydroquinoline Synthesis

Metal/Catalyst Reaction Type Substrate Example Product Example Yield (%) Reference Zr (Negishi's Reagent) Olefin Coupling/Cyclization N-benzyl-2-allyl-5-propylpiperidine derivative trans-5-Methyl-2-propyldecahydroquinoline derivative 74% researchgate.net Grubbs Catalyst (Ru-based) Ring-Rearrangement Metathesis (RRM) Substituted diallylamine (B93489) derivative Unsaturated α,α′-disubstituted piperidine 96% (over 2 steps) [2, 3] Pd(OH)₂/C Hydrogenation Unsaturated decahydroquinoline derivative Saturated decahydroquinoline derivative 88% [3, 15]

Stereocontrolled Functionalization of the Decahydroquinoline Core

Achieving stereocontrol during the functionalization of the pre-formed decahydroquinoline core is paramount for synthesizing specific, biologically active isomers. researchgate.net This often involves leveraging the existing stereochemistry of the ring system to direct the introduction of new substituents. Methodologies include diastereoselective reductions, ring-expansions of related bicyclic systems, and multicomponent reactions. researchgate.netresearchgate.net

One powerful strategy involves the use of chiral auxiliaries, such as (R)- or (S)-phenylglycinol, which can direct the stereoconvergent cyclocondensation of δ-keto esters to form enantiopure oxazoloquinolone lactams. researchgate.net Subsequent stereoselective manipulations, such as hydrogenation and reductive cleavage of the auxiliary, allow for the installation of substituents with high stereochemical control. researchgate.net For instance, the synthesis of various cis-decahydroquinolines has been achieved with excellent control over the stereocenters at positions 4a, 5, and 7. researchgate.net

Ring expansion of functionalized octahydroindoles presents another sophisticated route to enantiopure cis-decahydroquinolines. researchgate.net Treatment of cis-1-benzyl-2-(hydroxymethyl)octahydroindole derivatives with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can induce a ring enlargement to furnish decahydroquinolin-7-one derivatives with high stereoselectivity and yield. researchgate.net The conditions for this rearrangement can be tuned to be under either kinetic or thermodynamic control, providing access to different diastereomers. researchgate.net

Table 2: Examples of Stereocontrolled Functionalization and Synthesis

Methodology Key Reagents Transformation Stereochemical Outcome Yield (%) Reference Stereoconvergent Cyclocondensation (R)-phenylglycinol, δ-keto ester Forms enantiopure tricyclic oxazoloquinolone lactams Complete stereoselectivity for cis-fusion precursors 82% thieme-connect.com Ring Expansion (Thermodynamic) TFAA, Et₃N (Hydroxymethyl)octahydroindole to hydroxydecahydroquinolone Diastereoselective formation of cis-decahydroquinoline 77-82% acs.org Multicomponent Reaction/Reduction Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), NaBH(OAc)₃ Primary amine, β-dicarbonyl, and α,β-unsaturated aldehyde to piperidine Fully diastereoselective reduction to piperidine core Not specified researchgate.net

Synthesis of Substituted this compound Analogs and Library Generation

The generation of libraries of substituted this compound analogs is crucial for structure-activity relationship (SAR) studies and drug discovery. researchgate.net Combinatorial chemistry principles, which allow for the rapid synthesis of a large number of diverse compounds, are well-suited for this purpose. acs.org These techniques often employ solid-phase synthesis or parallel synthesis methods to efficiently create a collection of related molecules from a common scaffold. acs.org

The synthesis of such libraries involves the systematic variation of substituents on the decahydroquinoline core or the phenyl group at the 8a-position. researchgate.net For example, a library of N-aryl-debenzeyldonapezil analogues was synthesized using a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction as the key step to introduce various aryl groups. researchgate.net This highlights how metal-catalyzed cross-coupling reactions are powerful tools for derivatization in a library context.

Natural product-inspired combinatorial chemistry (NPICC) is another approach where a core scaffold, inspired by a natural product, is coupled with a diverse set of building blocks. nih.gov A library of bicyclic iminosugar-based compounds was generated by coupling a core scaffold with 96 different isothiocyanates in a combinatorial parallel synthesis format. nih.gov This strategy can be directly applied to the this compound scaffold, where the nitrogen atom can be functionalized with a wide array of reactants to generate a library of amides, ureas, sulfonamides, or other derivatives. The process involves preparing multiple reactions in parallel, often in microtiter plates, to rapidly produce a large set of distinct compounds for screening. acs.org

Table 3: Strategies for Analog and Library Synthesis

Strategy Key Reaction Type Scaffold/Precursor Example Diversity Elements Library Type Reference Parallel Synthesis Palladium-catalyzed Buchwald-Hartwig amination Debenzeyldonepezil (piperidine core) Various aryl and heteroaryl bromides Focused library of N-aryl derivatives Natural Product-Inspired Combinatorial Chemistry (NPICC) Thiourea formation Bicyclic iminosugar scaffold 96 different iso(thio)cyanates Screening library Split-and-Pool Synthesis Solid-phase peptide/peptoid synthesis Rink amide resin Various primary amines and acylating agents N-substituted glycine (B1666218) peptoid library

Elucidation of Absolute and Relative Stereochemistry in this compound Isomers

The structure of this compound features a decahydroquinoline ring system with a phenyl group attached at the 8a position. This substitution pattern leads to the existence of multiple stereoisomers, primarily categorized by the fusion of the two rings (cis or trans) and the chirality at the stereogenic centers. nih.govontosight.ai

The synthesis and resolution of cis- and trans-fused 8a-phenyldecahydroquinolines have been described, resulting in four optically pure compounds. nih.gov The stereochemistry of these isomers is crucial as it significantly impacts their biological properties. ontosight.aiontosight.ai The terms trans(-)-isomer and trans(+)-isomer, for example, denote specific stereochemical configurations where substituents are arranged in a trans fashion across the ring system, with the (+) or (-) indicating the direction of rotation of plane-polarized light. ontosight.aiontosight.ai

The determination of the absolute and relative stereochemistry of these isomers relies on a combination of synthetic strategies and analytical techniques. Enantioselective synthesis methods are employed to produce specific stereoisomers with high purity (often 95-99% enantiomeric excess). nih.gov Techniques such as X-ray crystallography provide definitive three-dimensional structural information, allowing for the unambiguous assignment of the spatial arrangement of atoms and the determination of bond lengths and angles. wikipedia.orgnih.govlibretexts.org Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used to deduce the relative stereochemistry by analyzing the chemical shifts and coupling constants of the protons in the molecule. researchgate.netyoutube.com

Table 1: Stereochemical Features of this compound Isomers

| Isomer | Ring Fusion | Chirality at 8a | Optical Rotation |

|---|---|---|---|

| cis-(-) | cis | (S) or (R) | Levorotatory (-) |

| cis-(+) | cis | (R) or (S) | Dextrorotatory (+) |

| trans-(-) | trans | (S) or (R) | Levorotatory (-) |

| trans-(+) | trans | (R) or (S) | Dextrorotatory (+) |

Note: The specific (R) or (S) designation at the chiral centers would require detailed crystallographic or spectroscopic data for each isolated isomer.

Conformational Preferences and Dynamics of the Decahydroquinoline Ring System

The chair conformation is generally the most stable for a six-membered ring like cyclohexane (B81311), as it minimizes both angle strain and torsional strain. iscnagpur.ac.inic.ac.uk In the case of decahydroquinoline, both fused rings can adopt chair conformations. The trans-fused isomer is conformationally rigid, existing in a stable double-chair conformation. drugdesign.org In contrast, the cis-fused isomer is more flexible and can undergo a ring-inversion process, leading to an equilibrium between two different chair-chair conformers. drugdesign.org

While the chair conformation is predominant, other conformations such as the boat and skew-boat (or twist-boat) also exist. libretexts.orgcazypedia.org The boat conformation is significantly less stable due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. ic.ac.uk The skew-boat conformation is a more stable intermediate between the chair and boat forms, as it alleviates some of this steric and torsional strain. iscnagpur.ac.in The presence and population of these different conformations can be studied in solution using NMR spectroscopy and in the solid state using X-ray crystallography. wikipedia.orgnih.govyoutube.com

Table 2: Conformational Characteristics of the Decahydroquinoline Ring

| Conformation | Relative Energy | Key Strain Factors |

|---|---|---|

| Chair | Lowest | Minimal angle and torsional strain |

| Skew-Boat | Intermediate | Reduced torsional and steric strain compared to boat |

| Boat | High | Significant torsional strain and flagpole steric interactions |

The presence of the bulky phenyl group at the 8a-position significantly influences the conformational equilibrium of the decahydroquinoline ring system. In a substituted cyclohexane ring, a bulky substituent generally prefers to occupy an equatorial position to minimize steric interactions with axial hydrogens on the same side of the ring (1,3-diaxial interactions). iscnagpur.ac.in

Stereoelectronic effects, which involve the interaction of electron orbitals, also play a crucial role in determining the conformational stability of this compound. wikipedia.org These effects arise from the spatial relationship between bonding and non-bonding electron pairs. wikipedia.orgnih.gov

An important stereoelectronic interaction is hyperconjugation, which involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. For instance, the orientation of the lone pair of electrons on the nitrogen atom relative to the adjacent C-C bonds of the ring system can influence conformational preferences. The most stable conformation will often be the one that allows for optimal overlap between the nitrogen lone pair and an adjacent anti-bonding σ* orbital, leading to a stabilizing interaction.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 8a Phenyldecahydroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Decahydroquinoline (B1201275) Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds in solution. nih.gov It provides a wealth of information regarding the molecular framework, stereochemistry, and dynamic behavior of molecules like 8a-phenyldecahydroquinoline. nih.govnih.gov

Comprehensive 1D NMR Analysis (¹H and ¹³C NMR) for Primary Structure Determination

One-dimensional (1D) NMR, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, is the initial and crucial step in piecing together the primary structure of this compound. emerypharma.com The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts, signal integrations (corresponding to the number of protons), and splitting patterns (J-coupling), which provide information about neighboring protons. emerypharma.comhmdb.ca For the decahydroquinoline core and the phenyl substituent, specific chemical shift ranges and coupling constants are expected, allowing for the initial assignment of protons to different parts of the molecule. rsc.org

Complementary to ¹H NMR, the ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift indicating its electronic environment (e.g., aliphatic, aromatic, or attached to a heteroatom). The combination of ¹H and ¹³C NMR data allows for a preliminary but comprehensive mapping of the molecule's atoms and their immediate surroundings. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for a Phenyl-Substituted Heterocycle This table provides representative data and is not specific to this compound itself, as exact experimental values for this specific compound are not publicly available in the search results.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (Phenyl) | 7.20-7.50 (m) | 125.0-130.0 |

| Aliphatic CH (Decahydroquinoline) | 1.20-3.50 (m) | 20.0-60.0 |

| Quaternary C (C8a) | - | ~65.0 |

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity, Configuration, and Conformational Assignment

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for unambiguously assembling the molecular puzzle of this compound. researchgate.netlongdom.org These experiments correlate different nuclei, providing a detailed connectivity map. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. oxinst.comprinceton.edu Cross-peaks in the COSY spectrum reveal which protons are neighbors, allowing for the tracing of proton networks within the decahydroquinoline rings. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. princeton.edusdsu.edu It is a powerful tool for definitively assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. princeton.edusdsu.edu HMBC is crucial for connecting different spin systems identified by COSY and for establishing the connectivity across quaternary carbons, such as the C8a position in this compound. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that rely on through-bond scalar coupling, NOESY identifies protons that are close in space, regardless of whether they are directly bonded. princeton.edu This through-space correlation is invaluable for determining the relative stereochemistry and preferred conformation of the molecule. For instance, NOESY can help establish the cis or trans fusion of the decahydroquinoline rings and the orientation of the phenyl group relative to the rest of the molecule. longdom.org

Table 2: Key 2D NMR Correlations for Structural Elucidation

| 2D NMR Experiment | Information Provided | Example Application for this compound |

|---|---|---|

| COSY | ¹H-¹H correlations (through-bond) | Identifying adjacent protons in the saturated rings. |

| HSQC | ¹H-¹³C one-bond correlations | Assigning carbon signals based on their attached protons. |

| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) | Connecting proton spin systems and identifying connectivity to the C8a quaternary carbon. |

| NOESY | ¹H-¹H correlations (through-space) | Determining the relative stereochemistry and conformational preferences. |

Variable-Temperature NMR Studies for Conformational Exchange Dynamics

The decahydroquinoline ring system can exist in different chair-like conformations that may interconvert. Variable-temperature (VT) NMR studies are employed to investigate these conformational dynamics. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. At low temperatures, the interconversion may be slow enough on the NMR timescale to allow for the observation of individual conformers. Thermodynamic parameters for the conformational equilibrium can be determined from these studies. rsc.org

Advanced Chemical Shift Prediction Methods for ¹H and ¹³C NMR

In recent years, computational methods for predicting NMR chemical shifts have become increasingly accurate. nih.gov These methods, often based on density functional theory (DFT), can calculate the expected ¹H and ¹³C chemical shifts for a given structure. By comparing the predicted spectra for different possible isomers or conformers of this compound with the experimental data, it is possible to gain further confidence in the structural assignment. nih.govnmrdb.org These predictions are particularly useful for complex molecules where spectral overlap can make interpretation challenging.

X-ray Crystallography for Precise 3D Structure Determination

While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers an unparalleled view of the molecule in the solid state. wikipedia.orgnih.gov This technique can unambiguously determine the three-dimensional arrangement of atoms, bond lengths, and bond angles with very high precision. oxcryo.com

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformation

The definitive method for determining the absolute configuration and solid-state conformation of a chiral molecule like this compound is single-crystal X-ray diffraction. unimi.itresearchgate.net This technique requires a suitable single crystal of the compound. wikipedia.org When a beam of X-rays is passed through the crystal, it diffracts in a unique pattern that is dependent on the arrangement of atoms in the crystal lattice. mdpi.comesrf.fr

By analyzing the diffraction pattern, a three-dimensional electron density map of the molecule can be generated, from which the positions of all non-hydrogen atoms can be determined. wikipedia.org This provides precise measurements of all bond lengths and angles and reveals the exact conformation of the molecule in the crystalline state. Furthermore, for chiral compounds, X-ray crystallography can be used to determine the absolute stereochemistry, which is crucial for understanding its interaction with other chiral molecules, such as biological receptors. nih.gov The structural data obtained from X-ray crystallography serves as the ultimate benchmark for validating the structural and conformational analyses performed using NMR spectroscopy. bioscience.fi

Computational Chemistry Approaches in 8a Phenyldecahydroquinoline Research

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting a wide range of molecular properties. mdpi.comresearchgate.net It is frequently used to study geometries, energies, reaction mechanisms, and spectroscopic properties of organic molecules. researchgate.net

Electronic Structure Calculations and Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory, which analyzes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. scirp.org The energies and shapes of these orbitals can indicate a molecule's susceptibility to nucleophilic or electrophilic attack. While DFT is the standard method for these calculations, specific HOMO-LUMO energy values and analyses for 8a-phenyldecahydroquinoline are not reported in the surveyed literature.

Computational Conformational Analysis and Energy Minimization

The conformational flexibility of molecules like this compound, which possesses multiple stereocenters and a flexible decahydroquinoline (B1201275) ring system, is critical to its biological activity. nih.govontosight.ai Computational conformational analysis, often performed using DFT or other methods, helps identify the most stable (lowest energy) three-dimensional structures of a molecule. nih.govsfu.ca While the synthesis of cis- and trans-fused 8a-phenyldecahydroquinolines has been described, and their conformations are known to be crucial for receptor binding, detailed computational energy minimization studies and the relative energies of different conformers are not available. nih.govmdma.ch

Mechanistic Investigations of Reaction Pathways (e.g., Transition State Characterization)

Understanding the mechanism of chemical reactions, including the identification of transition states and the calculation of activation energies, is a key application of quantum chemistry. rsc.orgrsc.org DFT calculations can elucidate the step-by-step pathway of a reaction, providing insights that are difficult to obtain experimentally. ijcce.ac.irrsc.org However, specific mechanistic investigations into the synthesis or reactions of this compound using these computational methods have not been published.

Molecular Dynamics Simulations for Conformational Landscapes in Solution

Molecular dynamics (MD) simulations provide a way to explore the dynamic behavior and conformational landscape of a molecule in a simulated environment, such as in solution. diva-portal.orgnih.gov This method is particularly useful for flexible molecules, revealing how they change shape over time and interact with solvent molecules. plos.org For a molecule like this compound, understanding its conformational dynamics in an aqueous environment would be vital for modeling its interaction with a biological receptor. sfu.ca Nevertheless, there are no specific MD simulation studies for this compound in the available literature.

Quantum Chemical Calculations for Energetic and Stereochemical Predictions

Quantum chemical calculations are fundamental for predicting the energetics and stereochemistry of molecules. jocpr.comnih.gov These methods can determine the relative stability of different isomers and predict the stereochemical outcome of reactions. rsc.org The stereochemistry of this compound is critical for its biological function, with different optical isomers showing varied affinity for the PCP receptor. nih.gov Despite this, detailed quantum chemical predictions of the energetic differences and stereochemical properties of this compound isomers are not found in the reviewed scientific papers.

Academic Research Focus on the Decahydroquinoline Scaffold Beyond 8a Phenyldecahydroquinoline

Synthetic Studies of Decahydroquinoline-Containing Natural Products

The decahydroquinoline (B1201275) core is a fundamental building block in numerous biologically active alkaloids isolated from various natural sources, including club mosses (Lycopodium species) and amphibians. The intricate stereochemistry and dense functionalization of these molecules present formidable challenges to synthetic chemists, driving the development of innovative and elegant synthetic strategies.

The Lycopodium alkaloids are a large and structurally diverse family of natural products, many of which possess a decahydroquinoline skeleton. ub.eduacs.orgresearchgate.net These alkaloids have attracted considerable attention from the synthetic community due to their complex architectures and interesting biological activities.

Synthetic efforts toward Lycopodium alkaloids often hinge on the stereocontrolled construction of the decahydroquinoline core. For instance, the phlegmarine-type Lycopodium alkaloids are characterized by a cis- or trans-decahydroquinoline (B8913) ring system. ub.edu Researchers have developed various strategies to assemble this key structural unit. One notable approach involves the use of chiral phenylglycinol-derived tricyclic lactams as scaffolds for the enantioselective synthesis of phlegmarine-type alkaloids like (–)-cermizine B, (+)-serratezomine E, and (+)-luciduline. ub.edu Key steps in these syntheses often include the stereoselective elaboration of substituents and the reductive opening of an oxazolidine (B1195125) ring to establish the cis-decahydroquinoline (B84933) ring fusion. ub.edu

Another powerful strategy for constructing the decahydroquinoline core is through tandem reactions. For example, an organocatalyzed diastereo- and enantioselective one-pot tandem procedure has been employed in the synthesis of lycoposerramine Z. ub.edusciengine.com This cascade reaction can involve a Robinson annulation, a Michael reaction, and an aza-Michael addition to rapidly assemble the bicyclic system with high stereocontrol. sciengine.com The total synthesis of other complex Lycopodium alkaloids, such as lyconesidine B, has also been achieved, featuring the diastereoselective generation of a decahydroquinoline ring with a quaternary carbon at the angular position. nih.govkyoto-u.ac.jp

Furthermore, the collective total syntheses of multiple Lycopodium alkaloids have been accomplished by leveraging a common bicyclic decahydroquinoline motif. nih.gov A gold-catalyzed enamide-alkyne cycloisomerization reaction has been developed to access tricyclic cores, which then serve as advanced platforms for divergent syntheses. nih.gov These approaches underscore the centrality of the decahydroquinoline scaffold in the design of efficient and versatile synthetic routes to this class of natural products.

The skin of amphibians is a rich source of alkaloids with diverse structures and biological activities, and a significant number of these compounds feature a decahydroquinoline core. ub.edu Among the most fascinating are the gephyrotoxins, which possess a complex tricyclic structure characterized by a cis-decahydroquinoline moiety fused to a pyrrolidine (B122466) ring. ub.eduub.edu

The synthesis of gephyrotoxins has been a long-standing challenge in organic chemistry. Early enantioselective total syntheses, such as that of gephyrotoxin (B1238971) 287C, have utilized chiral starting materials like (S)-phenylglycinol-derived tricyclic lactams to control the stereochemistry of the decahydroquinoline core. ub.edu Key transformations in these syntheses include the stereoselective introduction of substituents and the closure of the pyrrolidine ring. ub.edu

More recent synthetic strategies have focused on cascade reactions to efficiently construct the tricyclic nucleus of gephyrotoxin. nih.gov For example, a diastereoselective intramolecular enamine/Michael cascade reaction has been shown to form two rings and two stereocenters in a single step, generating a stable tricyclic iminium cation. nih.gov Subsequent hydroxy-directed reduction of this intermediate is crucial for establishing the required cis-decahydroquinoline ring system. nih.gov These elegant synthetic approaches not only provide access to these rare natural products for further biological study but also highlight the power of modern synthetic methods in assembling complex molecular architectures based on the decahydroquinoline scaffold. The synthesis of various decahydroquinoline-type poison-frog alkaloids has also been achieved through stereoselective Michael-type conjugate addition reactions and intramolecular aldol-type cyclizations. researchgate.net

Lycopodium Alkaloids Featuring Decahydroquinoline Core Structures

Development of Decahydroquinoline-Based Chemical Probes

Chemical probes are small molecules designed to study and manipulate biological systems by interacting with specific protein targets. mskcc.org The development of such probes is a cornerstone of chemical biology, enabling the investigation of protein function in the native cellular environment. mskcc.orgnih.govmdpi.com The decahydroquinoline scaffold, with its conformational rigidity and stereochemical complexity, presents a valuable framework for the design of novel chemical probes.

While the development of chemical probes based specifically on the 8a-phenyldecahydroquinoline core is not extensively documented, the broader class of decahydroquinoline derivatives holds significant potential in this area. The structural diversity of the decahydroquinoline framework allows for the introduction of various functional groups and reporter tags (e.g., fluorophores, biotin) necessary for probe activity. mskcc.orgrsc.orgrsc.org

The synthesis of libraries of decahydroquinoline derivatives can be envisioned as a source of new chemical entities for screening against various biological targets. The stereochemical diversity inherent in the decahydroquinoline system can be exploited to generate probes with high selectivity for specific protein isoforms or conformational states. For example, activity-based probes (ABPs) incorporating a decahydroquinoline core could be designed to covalently label the active site of target enzymes, providing a direct readout of enzymatic activity in complex biological samples. mdpi.com The development of such probes would involve the strategic placement of a reactive "warhead" and a reporter tag onto the decahydroquinoline scaffold.

Structure-Chemical Relationship (SCR) Studies of Decahydroquinoline Derivatives, focusing on Stereochemical Impact on Molecular Recognition or Conformational Preference

Structure-Chemical Relationship (SCR) studies, often referred to as Structure-Activity Relationship (SAR) studies in a biological context, are crucial for understanding how the three-dimensional structure of a molecule influences its chemical properties and interactions with other molecules. nih.govnih.govresearchgate.netrroij.com For decahydroquinoline derivatives, stereochemistry plays a pivotal role in determining their conformational preferences and, consequently, their ability to engage in molecular recognition events.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for elucidating the conformational preferences of decahydroquinoline derivatives. caribjscitech.com For example, 13C NMR chemical shifts are highly sensitive to the stereochemical environment and can be used to determine the configuration of substituents and the conformation of the ring system. caribjscitech.com Studies on 2-aryl-trans-decahydroquinolin-4-ols have shown that the hydroxyl group preferentially occupies an equatorial position in the α-isomers, while it is axial in the β-isomers. caribjscitech.com

The stereochemical arrangement of the decahydroquinoline core has also been shown to be critical for the biological activity of natural products. For instance, analysis of 13C NMR spectroscopic data of phlegmarine-type Lycopodium alkaloids has revealed spectral patterns that allow for the determination of the stereochemical arrangement of the four stereogenic carbons in the decahydroquinoline core. acs.org This has even led to the structural reassignment of some alkaloids, highlighting the importance of precise stereochemical analysis. acs.org The conformational equilibrium of the decahydroquinoline system, which is influenced by the nature and position of substituents, is a key determinant of its interaction with biological targets. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.